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Compound of Interest

Compound Name: (S)-(-)-HA 966

Cat. No.: B040809 Get Quote

An in-depth technical guide on the pharmacological profile of (S)-(-)-HA 966, with a focus on its

anxiolytic potential, is presented below for researchers, scientists, and drug development

professionals. This document synthesizes preclinical findings, details experimental

methodologies, and provides visual representations of its neurobiological interactions.

Executive Summary
(S)-(-)-HA 966, an enantiomer of the racemic compound HA-966, has been investigated for its

central nervous system effects. Contrary to its counterpart, (R)-(+)-HA 966, which

demonstrates clear anxiolytic properties through its action as a selective antagonist at the

glycine modulatory site of the NMDA receptor, (S)-(-)-HA 966 is largely devoid of anxiolytic

activity.[1][2] Instead, (S)-(-)-HA 966 is characterized as a potent sedative and muscle relaxant.

[3][4] This technical guide delineates the distinct pharmacological profiles of the two

enantiomers, providing a comprehensive overview of the current understanding of (S)-(-)-HA
966's limited anxiolytic potential and its prominent sedative effects.

Pharmacological Profile: A Tale of Two Enantiomers
The central nervous system effects of HA-966 are stereospecific, with the (R)-(+) and (S)-(-)

enantiomers possessing markedly different pharmacological activities.

(S)-(-)-HA 966: A Sedative, Not an Anxiolytic
Preclinical studies have consistently shown that (S)-(-)-HA 966 does not exhibit anxiolytic

effects in established animal models of anxiety.[1][2] Its primary behavioral effects are sedation

and ataxia.[4] While sometimes described as a "γ-hydroxybutyric acid (GHB)-like agent," it
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does not bind to the GABA-B receptor.[4] The sedative properties are suggested to arise from a

disruption of striatal dopaminergic mechanisms.[5]

(R)-(+)-HA 966: An Anxioselective Compound
In stark contrast, (R)-(+)-HA 966 is a selective antagonist at the strychnine-insensitive glycine

modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][3][6][7] This mechanism of

action confers significant anxiolytic activity, as demonstrated in both non-conditioned and

conditioned models of suppressed behavior in rodents.[1] Notably, (R)-(+)-HA 966 appears to

be anxioselective, lacking the common side effects associated with benzodiazepines, such as

motor incoordination, significant interaction with ethanol, and amnesia.[1]

Quantitative Data
The following tables summarize the key quantitative data comparing the pharmacological

properties of the enantiomers of HA-966.

Table 1: Receptor Binding Affinities

Compound Receptor Site Assay IC50 (µM)

(S)-(-)-HA 966 Glycine/NMDA [3H]glycine binding 339[3][4]

(R)-(+)-HA 966 Glycine/NMDA [3H]glycine binding 12.5[3][4]

Racemic HA-966 Glycine/NMDA [3H]glycine binding 17.5[6][7]

Table 2: In Vitro Functional Activity

Compound Assay IC50 (µM)

(S)-(-)-HA 966

Inhibition of glycine-potentiated

NMDA responses (cultured

cortical neurons)

708[3][5][8]

(R)-(+)-HA 966

Inhibition of glycine-potentiated

NMDA responses (cultured

cortical neurons)

13[3][5][8]
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Table 3: In Vivo Potency

Compound Effect Animal Model ED50 (mg/kg)

(S)-(-)-HA 966
Anticonvulsant (low-

intensity electroshock)
Mouse 8.8 (i.v.)[4]

(R)-(+)-HA 966

Anticonvulsant

(sound-induced

seizures)

Mouse 52.6 (i.p.)[3][5]

(R)-(+)-HA 966

Anticonvulsant

(NMDLA-induced

seizures)

Mouse 900 (i.v.)[3][5]

Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of (S)-(-)-HA 966 are

provided below.

Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[9][10]

[11][12][13]

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two

enclosed arms.[11][12]

Procedure:

Animals are habituated to the testing room for at least 30-60 minutes before the

experiment.[9][11]

The test compound or vehicle is administered at a predetermined time before the test.

Each animal is placed in the center of the maze, facing a closed arm.[9][12]

The animal is allowed to explore the maze for a 5-10 minute session.[12][13]
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An overhead camera records the session for later analysis.[9][12]

Measures: The primary measures of anxiety are the time spent in the open arms and the

number of entries into the open arms.[9][12][13] Anxiolytic compounds typically increase both

of these measures.

Vogel Conflict Test (VCT)
The VCT is a conflict-based model used to screen for anxiolytic properties of drugs.[14][15][16]

[17][18]

Apparatus: An operant chamber with a grid floor for delivering mild electrical shocks and a

drinking spout.[14][15]

Procedure:

Animals are typically water-deprived for a period (e.g., 18-48 hours) before the test.[14]

Animals are placed in the chamber and allowed to drink from the spout.

After a certain number of licks (e.g., every 20th lick), a mild electrical shock is delivered

through the drinking spout or the floor grid.[14][15]

The test compound or vehicle is administered prior to the session.

Measures: The number of shocks received (or punished licks) during a set period (e.g., 3-5

minutes) is recorded.[14] Anxiolytic drugs increase the number of punished licks, indicating a

reduction in the conflict between the drive to drink and the aversion to the shock.[14]

In Vivo Microdialysis for Dopamine Measurement
This technique allows for the measurement of extracellular neurotransmitter levels in specific

brain regions of freely moving animals.[19][20][21][22][23]

Surgical Procedure:

Animals are anesthetized and a guide cannula is stereotaxically implanted into the target

brain region (e.g., striatum).[19]
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The cannula is secured with dental cement.[19]

Microdialysis Procedure:

After recovery, a microdialysis probe is inserted through the guide cannula.[19]

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g.,

1-2 µL/min).[19]

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).[19]

After establishing a stable baseline, the test compound is administered.[19]

Analysis: The concentration of dopamine in the dialysate samples is quantified using high-

performance liquid chromatography with electrochemical detection (HPLC-ECD).[19][22]

Visualizations
The following diagrams illustrate key concepts related to the pharmacology of (S)-(-)-HA 966.
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Click to download full resolution via product page

Caption: Differential primary effects of (S)-(-) and (R)-(+) enantiomers of HA-966.
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Caption: Workflow for differentiating anxiolytic and sedative effects.
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Caption: Proposed pathway for the sedative action of (S)-(-)-HA 966.

Conclusion
The available scientific evidence strongly indicates that (S)-(-)-HA 966 does not possess

anxiolytic properties. Its pharmacological profile is dominated by potent sedative and muscle

relaxant effects, which are mechanistically distinct from the anxiolytic actions of its enantiomer,

(R)-(+)-HA 966. The anxiolytic effects of racemic HA-966 are attributable to the (R)-(+)

enantiomer's activity as a selective antagonist at the glycine site of the NMDA receptor. For

researchers and drug development professionals investigating novel anxiolytics, (S)-(-)-HA 966
does not represent a viable candidate. However, its distinct sedative properties, potentially
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mediated through modulation of the dopaminergic system, may warrant further investigation for

other therapeutic applications. It is crucial to consider the stereospecificity of chiral compounds

like HA-966 in drug discovery and development to accurately characterize their therapeutic

potential and avoid misinterpretation of pharmacological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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